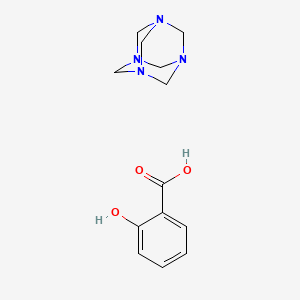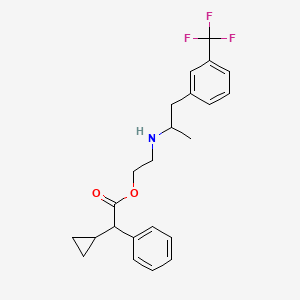
Morpholine sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine sulfamate is an organic compound that features both amine and ether functional groups. It is a derivative of morpholine, a heterocyclic amine with the chemical formula C₄H₉NO. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine sulfamate can be synthesized through several methods. One common approach involves the reaction of morpholine with sulfamic acid under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent like dichloromethane. The reaction is carried out at a temperature range of 0°C to 25°C, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where morpholine and sulfamic acid are combined in the presence of a catalyst. The reaction mixture is heated to a specific temperature, and the product is isolated through distillation or extraction. The industrial process ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Morpholine sulfamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted morpholine derivatives .
Scientific Research Applications
Morpholine sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of morpholine sulfamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with proteins and nucleic acids, affecting various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with similar structural features but lacks the sulfamate group.
Piperidine: Another heterocyclic amine with similar applications but different chemical properties.
Tetrahydrofuran: A cyclic ether with similar solvent properties but different reactivity.
Uniqueness
Morpholine sulfamate is unique due to its combination of amine and sulfamate functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
52636-67-6 |
|---|---|
Molecular Formula |
C4H12N2O4S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
morpholine;sulfamic acid |
InChI |
InChI=1S/C4H9NO.H3NO3S/c1-3-6-4-2-5-1;1-5(2,3)4/h5H,1-4H2;(H3,1,2,3,4) |
InChI Key |
PHUIJNUKWTUKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


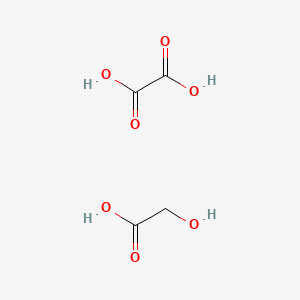
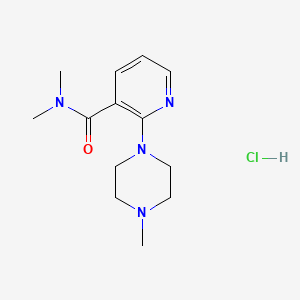
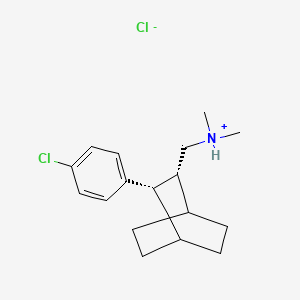
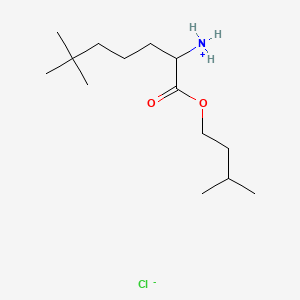
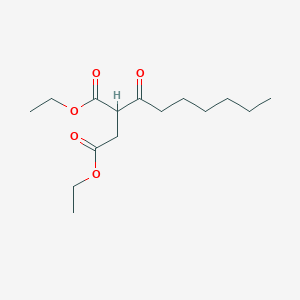
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)

![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
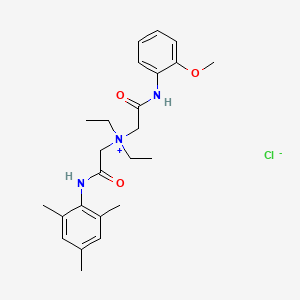
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
